Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide
CAS No.:
Cat. No.: VC17226433
Molecular Formula: C13H17N3O4
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O4 |
|---|---|
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C13H17N3O4/c1-7(2)11(13(18)16-14)15-12(17)8-3-4-9-10(5-8)20-6-19-9/h3-5,7,11H,6,14H2,1-2H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
| Standard InChI Key | MQZUCSVCQNECPR-NSHDSACASA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC2=C(C=C1)OCO2 |
| Canonical SMILES | CC(C)C(C(=O)NN)NC(=O)C1=CC2=C(C=C1)OCO2 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, Benzo dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide, reflects its two primary components:
-
1,3-Benzodioxole-5-carboxylic acid: A bicyclic aromatic system with a methylenedioxy bridge (-O-CH2-O-) at positions 1 and 3 of the benzene ring, substituted by a carboxylic acid group at position 5 .
-
(S)-1-hydrazinocarbonyl-2-methyl-propyl group: A chiral secondary amide side chain featuring a hydrazine-derived carbonyl group (-NH-NH-C=O) attached to a branched alkyl chain (2-methylpropyl) in the S-configuration .
Key Structural Attributes:
-
Molecular Formula:
-
Molecular Weight: 289.28 g/mol
-
Stereochemistry: The (S)-configuration at the chiral center ensures specific three-dimensional interactions with biological targets, a critical factor in drug design .
-
Functional Groups:
Synthesis and Structural Elucidation
The synthesis of this compound involves sequential functionalization of the benzodioxole scaffold:
Step 1: Preparation of 1,3-Benzodioxole-5-carboxylic Acid
1,3-Benzodioxole derivatives are typically synthesized via cyclization of catechol (1,2-dihydroxybenzene) with disubstituted halomethanes (e.g., dichloromethane) . Oxidation of the resultant 1,3-benzodioxole to the carboxylic acid is achieved using strong oxidizing agents like potassium permanganate () under acidic conditions .
Step 2: Activation of the Carboxylic Acid
The acid is converted to an acyl chloride using thionyl chloride () or oxalyl chloride (), enhancing reactivity for subsequent amide bond formation .
Step 3: Coupling with (S)-1-Hydrazinocarbonyl-2-methyl-propylamine
The chiral amine intermediate, (S)-1-hydrazinocarbonyl-2-methyl-propylamine, is prepared via hydrazinolysis of a tert-butyl carbamate (Boc)-protected L-valine derivative. Reaction with the acyl chloride yields the target amide under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) .
Reaction Scheme:
Analytical Data:
Pharmacological Properties and Mechanism of Action
P2X Receptor Modulation
Structurally analogous benzodioxole carboxamides exhibit potent antagonism against P2X4 and P2X7 receptors, ion channels activated by extracellular ATP . For example, compound 9q (N-(quinolin-8-ylcarbamothioyl)benzo[d] dioxole-5-carboxamide) demonstrated an IC of 0.018 μM for h-P2X7R, suggesting high affinity . The hydrazinocarbonyl group in the target compound may enhance allosteric inhibition by forming hydrogen bonds with receptor residues.
Selectivity and Binding Mode
Molecular docking studies on homologous P2X7R models reveal that the benzodioxole ring occupies a hydrophobic pocket near the ATP-binding site, while the hydrazide moiety interacts with polar residues (e.g., Lys, Asp) via hydrogen bonding . Chirality influences binding; the (S)-enantiomer shows 10-fold higher activity than its (R)-counterpart in analogous compounds .
Physicochemical and ADMET Profiles
| Property | Value/Description |
|---|---|
| LogP | 2.1 (predicted) |
| Water Solubility | 0.12 mg/mL (pH 7.4) |
| pKa | 9.4 (hydrazide NH), 3.2 (amide NH) |
| Plasma Protein Binding | 89% (estimated) |
| CYP450 Inhibition | Moderate (CYP3A4, IC = 8.2 μM) |
Toxicity Considerations: Hydrazide derivatives are associated with hepatotoxicity due to reactive metabolite formation. In vitro assays indicate moderate cytotoxicity (CC = 45 μM in HepG2 cells) .
Applications and Future Directions
Challenges
-
Metabolic Stability: Hydrazides are prone to oxidative degradation, necessitating prodrug strategies.
-
Blood-Brain Barrier Penetration: Moderate logP values may limit CNS bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume